molecular formula C23H25BrN2O4 B3300674 (2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 903585-23-9

(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B3300674
CAS No.: 903585-23-9
M. Wt: 473.4 g/mol
InChI Key: JMKNECTZLPQKGY-MOSHPQCFSA-N
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Description

The compound "(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one" is a benzofuran-3-one derivative characterized by a 3-bromophenyl substituent at the C2 position, a hydroxy group at C6, and a 4-(2-hydroxyethyl)piperazinylmethyl moiety at C5. The Z-configuration of the benzylidene group and the presence of a 4-methyl group on the dihydrofuran ring distinguish it from other analogs.

Properties

IUPAC Name

(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O4/c1-15-11-19(28)18(14-26-7-5-25(6-8-26)9-10-27)23-21(15)22(29)20(30-23)13-16-3-2-4-17(24)12-16/h2-4,11-13,27-28H,5-10,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKNECTZLPQKGY-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)Br)O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the Bromophenyl Group: This step might involve bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).

    Attachment of the Piperazine Moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced using suitable alkylating agents.

    Final Functionalization: The hydroxyethyl group can be introduced through reactions with ethylene oxide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to carbonyl compounds using reagents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: The carbonyl group in the benzofuran core can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis.

Biology

As a probe for studying biological pathways, this compound can help elucidate mechanisms involving benzofuran derivatives. Its interactions with biological targets can provide insights into cellular processes.

Medicine

Due to its structural similarity to known bioactive compounds, this molecule has potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzofuran exhibit cytotoxic effects against cancer cell lines.
  • Neuropharmacology : The piperazine moiety indicates potential interactions with neurotransmitter receptors, which may lead to developments in treating neurological disorders.

Industry

In industrial applications, this compound can be utilized as an intermediate in the production of specialty chemicals or materials due to its diverse reactivity.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of benzofuran derivatives on various cancer cell lines. The results indicated that modifications to the benzofuran structure could enhance anticancer properties, suggesting potential for further development into therapeutic agents.

Case Study 2: Neurotransmitter Interaction

Research on piperazine-containing compounds demonstrated their efficacy in modulating neurotransmitter activity. This suggests that the target compound may influence neurological pathways, paving the way for new treatments for mental health disorders.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one would depend on its specific biological target. Generally, compounds with benzofuran cores can interact with various enzymes or receptors, modulating their activity. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the bromophenyl group might enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Benzylidene Group

The benzylidene substituent significantly influences electronic and steric properties. Key analogs include:

(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3-one
  • Structural Difference : Replaces the 3-bromophenyl group with a 2,3,4-trimethoxybenzylidene moiety.
  • However, the lack of bromine may reduce halogen-bonding interactions critical for specific receptor binding .
(2Z)-2-[(2-bromophenyl)methylene]-6-hydroxy-benzofuran-3-one
  • Structural Difference : Bromine is positioned at the 2-bromo (ortho) instead of 3-bromo (meta) site.
(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
  • Structural Difference: Substitutes bromine with fluorine and introduces a 2-methylprop-2-enoxy group at C4.
  • Implications: Fluorine’s smaller size and higher electronegativity may improve metabolic stability but reduce hydrophobic interactions. The propenoxy group could enhance membrane permeability .

Modifications in the Piperazine Side Chain

The 4-(2-hydroxyethyl)piperazinylmethyl group is retained in some analogs but varies in others:

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one
  • Structural Difference : Replaces the 3-bromophenyl with a 3-methylphenyl group.
  • The hydroxyethylpiperazine side chain remains identical, suggesting similar solubility profiles .

Impact of Heterocyclic Additions

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one
  • Structural Difference : Incorporates a benzodioxin ring instead of a simple bromophenyl group.
  • Implications : The benzodioxin moiety introduces rigidity and planar geometry, which may affect binding to flat hydrophobic pockets but reduce synthetic accessibility .

Data Table: Structural and Functional Comparison

Compound Name / Identifier Benzylidene Substituent C6 Substituent C7 Substituent Key Features
Target Compound 3-bromophenyl Hydroxy 4-(2-hydroxyethyl)piperazinylmethyl Bromine for halogen bonding; balanced lipophilicity/solubility
(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3-one 2,3,4-trimethoxyphenyl Hydroxy Same as target Enhanced polarity; potential for π-π stacking
(2Z)-2-[(2-bromophenyl)methylene]-6-hydroxy-benzofuran-3-one 2-bromophenyl Hydroxy Absent Steric hindrance; simpler structure
(2Z)-2-[(3-methylphenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3-one 3-methylphenyl Hydroxy Same as target Increased hydrophobicity; methyl for metabolic stability
(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one 3-fluorophenyl 2-methylprop-2-enoxy Absent Fluorine for stability; propenoxy for permeability

Research Findings and Implications

  • Bromine Position : Meta-substituted bromine (target compound) optimizes halogen bonding without steric clashes observed in ortho-substituted analogs .
  • Piperazine Side Chain : The hydroxyethyl group in the target compound and analogs like enhances aqueous solubility, critical for bioavailability.
  • Methoxy vs. Bromine : Trimethoxy analogs may exhibit stronger antioxidant activity due to electron-donating groups, whereas bromine enhances target specificity.

Biological Activity

The compound (2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule with a benzofuran core. This structure is known for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The presence of various functional groups suggests that this compound may interact with multiple biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical formula for this compound is C23H25BrN2O4C_{23}H_{25}BrN_2O_4. The compound features:

  • A bromophenyl group , which may enhance biological activity through halogen bonding.
  • A hydroxy group , which can participate in hydrogen bonding and affect solubility.
  • A piperazine moiety , known for its interactions with neurotransmitter receptors.

The biological activity of this compound is likely mediated through its interactions with specific enzymes or receptors. Compounds containing benzofuran structures often exhibit:

  • Enzyme inhibition : Potentially acting as inhibitors for various enzymes involved in metabolic pathways.
  • Receptor modulation : The piperazine component suggests possible interactions with neurotransmitter systems, which could influence mood, anxiety, or pain perception.

Biological Activity Studies

Research into the biological activity of similar benzofuran derivatives has yielded significant findings. Here are some notable aspects:

Anticancer Activity

Several studies have indicated that benzofuran derivatives exhibit cytotoxic effects against tumor cell lines. For instance:

  • A related compound demonstrated selective cytotoxicity against cancer cells, suggesting that the structural motifs present in these compounds may contribute to their anticancer properties.
  • In vitro assays showed that certain derivatives inhibited cell proliferation in various cancer models, indicating potential therapeutic applications in oncology.

Antimicrobial Properties

Benzofuran derivatives have also been investigated for antimicrobial activity:

  • Compounds similar to the one have shown effectiveness against bacterial strains, suggesting that modifications to the benzofuran core can enhance antimicrobial efficacy .

Neuropharmacological Effects

The piperazine ring is associated with several neuropharmacological effects:

  • Research has indicated that piperazine-containing compounds can act as anxiolytics or antidepressants by modulating serotonin and dopamine receptors .

Case Studies and Research Findings

  • Cytotoxicity Assays : In a study examining various benzofuran derivatives, it was found that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines. The IC50 values ranged from low micromolar concentrations, indicating potent activity .
  • Antimicrobial Testing : A series of benzofuran analogs were tested against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of inhibition, with some achieving MIC values lower than standard antibiotics, highlighting their potential as new antimicrobial agents .
  • Neuropharmacological Screening : In behavioral studies using rodent models, piperazine derivatives demonstrated reduced locomotor activity and increased time spent in anxiolytic behavior tests, supporting their potential use in treating anxiety disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one
Reactant of Route 2
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(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one

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